molecular formula C11H12O2 B11949151 Methyl 3-phenyl-but-2-enoate CAS No. 5440-87-9

Methyl 3-phenyl-but-2-enoate

Cat. No.: B11949151
CAS No.: 5440-87-9
M. Wt: 176.21 g/mol
InChI Key: TYXHBFGDAZRKNT-HJWRWDBZSA-N
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Description

Methyl beta-methylcinnamate is an organic compound with the molecular formula C11H12O2. It is a methyl ester derivative of beta-methylcinnamic acid and is known for its pleasant, aromatic odor. This compound is found naturally in various plants and is used in the flavor and fragrance industries due to its sweet, balsamic scent reminiscent of cinnamon and strawberries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-methylcinnamate can be synthesized through several methods. One common approach is the Heck reaction, which involves the coupling of bromobenzenes with methyl acrylate in the presence of a palladium catalyst and a base. This reaction is typically carried out in an undivided cell with isopropyl alcohol as the solvent .

Another method involves the Fischer esterification of beta-methylcinnamic acid with methanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of methyl beta-methylcinnamate often employs the Heck reaction due to its efficiency and scalability. The use of electro-organic methods has also been explored to make the process more environmentally friendly by eliminating toxic solvents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-methylcinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl beta-methylcinnamate has several applications in scientific research:

Properties

CAS No.

5440-87-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (Z)-3-phenylbut-2-enoate

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8-

InChI Key

TYXHBFGDAZRKNT-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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